N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and biological activities.
Other oxazole derivatives: Compounds like 2,5-diphenyloxazole and 2-(4-methylphenyl)-5-phenyloxazole have similar oxazole rings but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN2O2 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-3-7-18(8-4-15)22-21(17-11-13-20(25)14-12-17)23(27-29-22)26-24(28)19-9-5-16(2)6-10-19/h3-14H,1-2H3,(H,26,27,28) |
InChI Key |
RPTADMAPVAIMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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